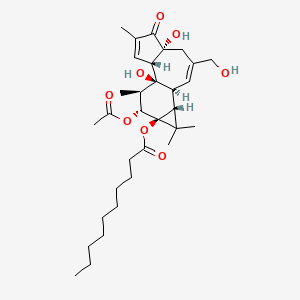

Phorbol acetate, caprate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phorbol acetate, caprate is a natural product found in Croton tiglium with data available.

Q & A

Basic Research Questions

Q. How can researchers reliably identify and quantify phorbol acetate, caprate in complex biological matrices?

Phorbol esters like this compound require advanced analytical techniques due to structural complexity and low abundance. A validated approach includes:

- Tandem ESI-FT-ICR-MS : Optimize ionization parameters (e.g., collision energy, solvent systems) using phorbol myristate acetate (PMA) as a reference standard to confirm mass spectra and fragmentation patterns .

- NMR Spectroscopy : Use long acquisition times (e.g., 10 hours for 13C NMR) to resolve overlapping signals in phorbol ester mixtures, particularly for distinguishing acetate and caprate substituents .

- Validation : Cross-reference with toxicity data (e.g., skin irritation thresholds: TDLo = 26 mg/kg in mice) to confirm biological relevance of quantified amounts .

Q. What is the primary mechanism of this compound in activating Protein Kinase C (PKC) and downstream pathways?

this compound mimics diacylglycerol (DAG) to bind PKC’s C1 domain, inducing conformational changes that translocate PKC to membranes. This activates NF-κB and MAPK pathways, driving inflammatory or carcinogenic responses .

- Experimental Design : Use PKC inhibitors (e.g., GF109203X) in parallel to isolate PKC-dependent effects. Monitor NF-κB nuclear translocation via immunofluorescence or reporter assays .

Q. Which experimental models are appropriate for studying this compound’s tumor-promoting activity?

- Two-Stage Carcinogenesis Models : Apply this compound topically after initiators like DMBA in murine skin. Measure tumor latency and multiplicity over 32 weeks, noting dose-dependent promotion (e.g., TDLo = 26 mg/kg in mice) .

- In Vitro Alternatives : Use J774A.1 macrophage-like cells stimulated with PMA/phorbol acetate, caprate to assess cytokine secretion (e.g., IL-1β) or NF-κB activation .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s dose-dependent effects in PKC activation?

Contradictions often arise from cell-type-specific PKC isoform expression or off-target effects. Methodological strategies include:

- Isoform-Specific Knockdown : Use siRNA or CRISPR-Cas9 to silence individual PKC isoforms (e.g., PKCα vs. PKCδ) in cell lines .

- Dose-Response Curves : Test a wide concentration range (e.g., 1 nM–10 µM) to identify biphasic effects. For example, low doses may activate PKC, while high doses induce apoptosis via oxidative stress .

- Time-Course Experiments : Monitor transient vs. sustained PKC activation, as prolonged exposure may desensitize receptors .

Q. What experimental approaches distinguish this compound’s specificity across PKC isoforms?

- Binding Assays : Use recombinant PKC isoforms in surface plasmon resonance (SPR) to measure affinity differences. Phorbol esters with shorter acyl chains (e.g., caprate vs. myristate) may show reduced binding to PKCδ .

- Structural Analysis : Perform molecular docking simulations with PKC C1 domain structures (PDB IDs: 1PTR, 2E73) to predict substituent effects on binding .

Q. How do researchers address variability in T cell activation protocols using this compound?

Variability stems from differences in stimulation time, co-stimulants, and cell sources. Optimize protocols by:

- Co-Stimulation with Ionomycin : Combine this compound (10–100 nM) with ionomycin (0.5–1 µM) to mimic physiological TCR signaling in primary T cells .

- Time-Resolved Cytokine Profiling : Use multiplex ELISA to compare cytokine release profiles (e.g., IL-2, IFN-γ) over 24–72 hours .

Q. Data Contradiction Analysis

Q. Why do some studies report anti-inflammatory effects of this compound despite its pro-inflammatory role?

This paradox may arise from experimental context:

- Dose-Dependent Effects : Low concentrations (≤10 nM) can suppress TLR4 signaling by downregulating surface receptors, while higher doses (>100 nM) activate NF-κB .

- Cell-Type Specificity : In neutrophils, this compound induces NETosis, which may indirectly dampen inflammation by clearing pathogens .

Q. How can researchers validate the purity of this compound batches for mechanistic studies?

- HPLC-UV/HRMS : Use C18 reverse-phase columns with acetonitrile/water gradients. Validate against reference spectra for phorbol acetate (Rt = 8.2 min) and caprate (Rt = 12.5 min) .

- Biological Assays : Test batch consistency in PKC activation assays (e.g., 70–90% activity vs. PMA controls) .

Q. Methodological Recommendations

Properties

CAS No. |

20839-15-0 |

|---|---|

Molecular Formula |

C32H48O8 |

Molecular Weight |

560.7 g/mol |

IUPAC Name |

[(1S,2S,6R,10S,11R,13S,14R,15R)-14-acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] decanoate |

InChI |

InChI=1S/C32H48O8/c1-7-8-9-10-11-12-13-14-25(35)40-32-26(29(32,5)6)23-16-22(18-33)17-30(37)24(15-19(2)27(30)36)31(23,38)20(3)28(32)39-21(4)34/h15-16,20,23-24,26,28,33,37-38H,7-14,17-18H2,1-6H3/t20-,23+,24-,26-,28-,30-,31-,32-/m1/s1 |

InChI Key |

CSJWNHJJHIAAIG-SVOQZPEWSA-N |

SMILES |

CCCCCCCCCC(=O)OC12C(C1(C)C)C3C=C(CC4(C(C3(C(C2OC(=O)C)C)O)C=C(C4=O)C)O)CO |

Isomeric SMILES |

CCCCCCCCCC(=O)O[C@@]12[C@@H](C1(C)C)[C@@H]3C=C(C[C@]4([C@H]([C@]3([C@@H]([C@H]2OC(=O)C)C)O)C=C(C4=O)C)O)CO |

Canonical SMILES |

CCCCCCCCCC(=O)OC12C(C1(C)C)C3C=C(CC4(C(C3(C(C2OC(=O)C)C)O)C=C(C4=O)C)O)CO |

Key on ui other cas no. |

28878-88-8 |

Synonyms |

12-O-acetylphorbol-13-decanoate |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.